molecular formula C17H15ClN2O2 B4980289 4-(4-chlorophenyl)-2-oxo-N-phenylpyrrolidine-1-carboxamide

4-(4-chlorophenyl)-2-oxo-N-phenylpyrrolidine-1-carboxamide

Cat. No.: B4980289
M. Wt: 314.8 g/mol
InChI Key: RKBNAYVJTZYYPB-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-oxo-N-phenylpyrrolidine-1-carboxamide is a pyrrolidine derivative featuring a 4-chlorophenyl substituent at position 4, a ketone group at position 2, and an N-phenyl carboxamide moiety at position 1 (Fig. 1). The 4-chlorophenyl group enhances hydrophobic interactions, while the carboxamide and ketone groups facilitate hydrogen bonding, which may influence biological activity and crystallinity .

Properties

IUPAC Name

4-(4-chlorophenyl)-2-oxo-N-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c18-14-8-6-12(7-9-14)13-10-16(21)20(11-13)17(22)19-15-4-2-1-3-5-15/h1-9,13H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBNAYVJTZYYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-oxo-N-phenylpyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones or 1,4-diamines.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine, such as aniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl or chlorophenyl groups, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like sodium azide (NaN₃) or halogenating agents can be employed for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-chlorophenyl)-2-oxo-N-phenylpyrrolidine-1-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-oxo-N-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pyrrolidine Derivatives

a. N-(4-Chlorophenyl)pyrrolidine-1-carboxamide
  • Structure : Lacks the 2-oxo group present in the target compound.
  • Molecular Weight : ~262.7 g/mol (estimated).
  • Research Findings : Pyrrolidine carboxamides exhibit medicinal properties, but the 2-oxo group in the target compound may enhance interactions with polar residues in biological targets .
b. N-(4-Chlorophenyl)-2-oxopyrrolidine-1-carboxamide Derivatives
  • Structural Variations : Substitutions on the phenyl ring (e.g., methyl, nitro) or pyrrolidine ring (e.g., alkylation) alter solubility and activity.
  • Activity Trends: Electron-withdrawing groups (e.g., Cl, NO₂) improve metabolic stability but may reduce bioavailability due to increased hydrophobicity .

Pyridine and Pyridinone Analogues

a. 1-Allyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
  • Structure: Pyridinone core with an allyl group at position 1 and 4-chlorophenyl carboxamide.
  • Molecular Weight : 288.73 g/mol .
  • Key Differences: The aromatic pyridinone ring vs. non-aromatic pyrrolidine alters electronic properties.
  • Applications: Limited data on biological activity, but pyridinones are explored as kinase inhibitors .

Triazole-Thiol Compounds (SARS-CoV-2 Inhibitors)

a. 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol
  • Structure : Triazole-thiol core with 4-chlorophenyl and cyclopentenyl groups.
  • Activity : Demonstrates antiviral activity against SARS-CoV-2, likely due to the chlorophenyl group enhancing target binding .

Piperazine and Piperidine Derivatives

a. Cetirizine-Related Compounds (e.g., 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol)
  • Structure: Piperazine core with chlorophenyl-benzyl and ethanol substituents.
  • Activity : Antihistaminic properties; the piperazine ring’s basicity enhances water solubility compared to pyrrolidine derivatives .
  • Key Contrast : The target compound’s carboxamide and ketone groups provide distinct hydrogen-bonding profiles, suggesting divergent pharmacological targets .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Biological Activity Reference
4-(4-Chlorophenyl)-2-oxo-N-phenylpyrrolidine-1-carboxamide Pyrrolidine 314.5 4-Chlorophenyl, 2-oxo, N-phenyl Potential enzyme/receptor modulation
N-(4-Chlorophenyl)pyrrolidine-1-carboxamide Pyrrolidine 262.7 4-Chlorophenyl, no oxo Medicinal (unspecified)
1-Allyl-N-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide Pyridinone 288.7 Allyl, 2-oxo, 4-chlorophenyl Kinase inhibition (hypothesized)
4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol Triazole ~365.9 Chlorophenyl, triazole-thiol SARS-CoV-2 inhibition
2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol Piperazine ~356.9 Chlorophenyl-benzyl, ethanol Antihistaminic

Biological Activity

4-(4-chlorophenyl)-2-oxo-N-phenylpyrrolidine-1-carboxamide is a synthetic compound with significant potential in medicinal chemistry, particularly as a lead structure for drug development targeting neurodegenerative diseases such as Alzheimer's. Its unique structural features, including a pyrrolidine core and various substituents, contribute to its biological activity.

  • Molecular Formula : C17_{17}H16_{16}ClN1_{1}O2_{2}
  • Molecular Weight : Approximately 315.77 g/mol
  • Structure : Contains a pyrrolidine ring, a 4-chlorophenyl group, and an N-phenyl substituent.

Research indicates that compounds similar to this compound may act as enzyme inhibitors, particularly targeting the BACE-1 enzyme, which plays a crucial role in the pathogenesis of Alzheimer's disease. These compounds exhibit sub-micromolar activity in biological assays, suggesting strong potential for therapeutic applications.

Anticancer Activity

Recent studies have explored the anticancer properties of pyrrolidine derivatives, including those related to this compound. In vitro experiments using A549 human lung adenocarcinoma cells demonstrated that certain modifications to the compound can enhance its cytotoxicity:

CompoundViability (%)Notes
Base Compound (4)78–86%Weak anticancer activity
Compound with 4-chlorophenyl (6)64%Enhanced activity
Compound with 4-bromophenyl (7)61%Enhanced activity
Compound with 4-dimethylamino phenyl (8)Significant reduction in viabilityMost potent among tested derivatives

These findings indicate that specific substitutions can significantly improve the anticancer efficacy of related compounds .

Antimicrobial Activity

The antimicrobial potential of pyrrolidine derivatives has also been investigated. Compounds derived from the 4-(4-chlorophenyl)-2-oxo-N-phenylpyrrolidine structure were screened against multidrug-resistant pathogens:

PathogenMIC (µg/mL)Activity
Staphylococcus aureus>64No activity
Klebsiella pneumoniae>64No activity
Escherichia coli>64No activity

The results indicated limited antimicrobial efficacy against Gram-negative pathogens, highlighting the need for further structural optimization to enhance bioactivity against resistant strains .

Case Study: BACE-1 Inhibition

A molecular docking study demonstrated that specific moieties within this compound can form critical interactions with BACE-1, influencing its inhibitory efficacy. The presence of hydrophobic pockets in enzyme active sites allows for enhanced binding affinity, suggesting a pathway for developing more effective inhibitors.

Structure-Activity Relationship (SAR)

Investigations into the SAR of pyrrolidine derivatives have revealed that modifications to the phenyl groups can significantly impact biological activity. For instance:

  • A 4-dimethylamino substitution resulted in a notable increase in anticancer activity.
  • The introduction of methoxy groups generally led to decreased efficacy, indicating that electronic effects play a crucial role in modulating biological responses .

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